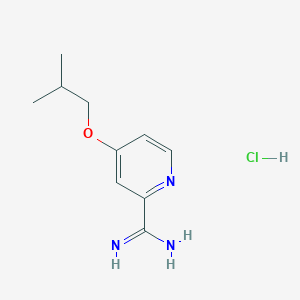![molecular formula C14H18N2O B11876923 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B11876923.png)
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-3,9-diazabicyclo[331]nonan-7-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable cyclic ketone, followed by cyclization using a strong base. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one involves its interaction with specific molecular targets. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. These interactions can modulate biological pathways, making the compound useful in drug design and other applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
- 9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one
Uniqueness
9-Benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one is unique due to its dual nitrogen atoms within the bicyclic framework, which imparts distinct chemical and biological properties compared to its analogs. This structural feature allows for unique interactions with biological targets and different reactivity patterns in chemical reactions.
Eigenschaften
Molekularformel |
C14H18N2O |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
9-benzyl-3,9-diazabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C14H18N2O/c17-14-6-12-8-15-9-13(7-14)16(12)10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 |
InChI-Schlüssel |
MOUGDRNTFKYGMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CNCC(N2CC3=CC=CC=C3)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


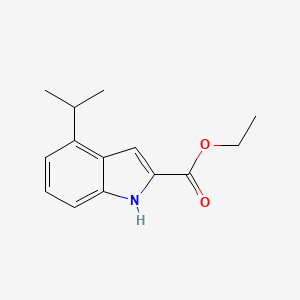

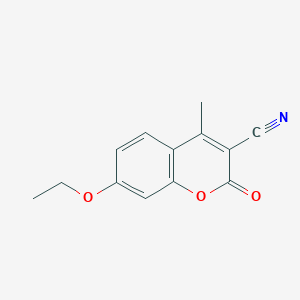

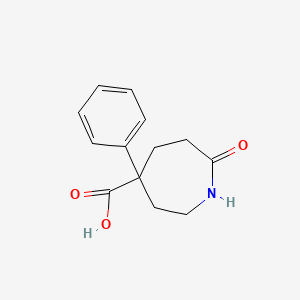
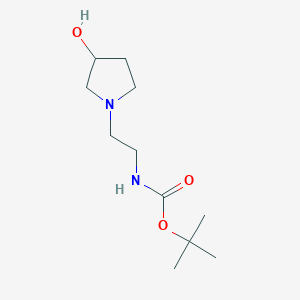
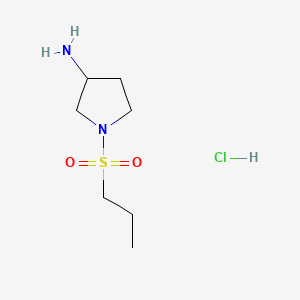


![Methyl 5-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876902.png)
![Ethyl 2-oxo-1,8-dioxaspiro[4.5]decane-3-carboxylate](/img/structure/B11876904.png)
![Ethyl 5-ethyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11876907.png)

